3-Bromo-6-(trifluoromethyl)pyrazin-2-amine
Description
3-Bromo-6-(trifluoromethyl)pyrazin-2-amine is a halogenated pyrazine derivative characterized by a bromine atom at position 3, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) at position 2 of the pyrazine ring. Pyrazine derivatives are widely explored in drug discovery for their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds .
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKVBKZMFGKGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine typically involves the bromination of 6-(trifluoromethyl)pyrazin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazine N-oxides or reduction to form pyrazine derivatives with altered oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine serves as a crucial intermediate in the development of therapeutic agents. Its halogenated structure enhances its binding affinity to biological targets, which is essential for drug efficacy. The compound has been investigated for its potential in treating various diseases, including cancer and infectious diseases.
Case Study: Anticancer Properties
Research has highlighted the compound's ability to inhibit cell proliferation in cancer cell lines. A study demonstrated that derivatives of pyrazine compounds exhibited significant anticancer activity, suggesting that 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine could be explored further for developing new anticancer therapies .
Biological Studies
The biological activity of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine has been extensively studied. It has shown promise in antimicrobial and antiviral applications, making it a candidate for further exploration in drug development.
Antimicrobial Activity
The compound has been tested against various microbial strains, demonstrating effective inhibition. The presence of trifluoromethyl and bromine substituents is believed to enhance its antimicrobial properties by increasing membrane permeability or disrupting cellular processes.
Material Science
In material science, 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine can be utilized to create organic materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to new materials with tailored functionalities.
Applications in Organic Electronics
The compound's derivatives have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can improve the thermal stability and efficiency of these devices .
Chemical Biology
3-Bromo-6-(trifluoromethyl)pyrazin-2-amine is also employed in chemical biology to probe biological pathways and molecular interactions. Its ability to interact with enzymes and receptors makes it a useful tool for understanding complex biological systems.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target proteins through halogen bonding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Electronic Effects
The biological and physicochemical properties of pyrazine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazine Derivatives
Key Observations:
- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity at the pyrazine ring, facilitating nucleophilic substitution reactions. In contrast, analogs with -CF₃ on side chains (e.g., 7g) exhibit reduced ring activation .
- Steric Effects : Compounds like 6-(trifluoromethoxy)pyrazin-2-amine have larger substituents (-OCF₃), which may hinder binding to enzyme active sites compared to the compact -CF₃ group .
- Ring System Differences : Pyridine-based analogs (e.g., 2-Bromo-6-(trifluoromethyl)pyridin-3-amine) lack the nitrogen at position 4, altering electronic distribution and solubility .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine | 238.0 | 2.1 | 0.5 (low) |
| 6-(Trifluoromethoxy)pyrazin-2-amine | 179.1 | 1.8 | 1.2 |
| 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | 239.0 | 2.3 | 0.3 |
| 7g | 329.1 | 3.0 | 0.1 |
- Lipophilicity : The target compound’s LogP (2.1) is lower than 7g (3.0), reflecting reduced hydrophobicity due to the absence of a pyridinyl side chain.
- Solubility : The -OCF₃ group in 6-(trifluoromethoxy)pyrazin-2-amine improves water solubility compared to -CF₃ analogs .
Biological Activity
3-Bromo-6-(trifluoromethyl)pyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may improve cell membrane penetration and interaction with intracellular targets. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Structural Characteristics
The molecular structure of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine includes:
- A pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- A bromine atom : Positioned at the 3rd carbon, which may influence biological interactions through halogen bonding.
- A trifluoromethyl group : Enhancing lipophilicity and potentially influencing binding affinities to biological targets.
Biological Activity Overview
Research indicates that 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine. For instance:
- Mechanism of Action : It has been shown to initiate apoptosis in cancer cells by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to caspase activation and cell death pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| RB7 | HT-29 | 6.587 | Apoptosis via mitochondrial pathway |
| BPA | MCF-7 | 8.47 | Growth inhibition and cell cycle alteration |
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes and receptors, potentially inhibiting their functions.
Other Pharmacological Activities
Research indicates that 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine may also possess:
- Antiviral properties : By targeting viral enzymes or receptors.
- Anti-inflammatory effects : Through modulation of inflammatory pathways.
Case Studies and Research Findings
- Anticancer Studies : A study investigating various pyrazine derivatives found that modifications similar to those in 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine resulted in significant cytotoxicity against multiple cancer cell lines, including HCT116 and MCF7 .
- Mechanistic Insights : In vitro studies demonstrated that compounds with similar structures could modulate enzyme activities relevant to cancer progression, showcasing the potential for drug development based on these scaffolds .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazine backbone, while ¹⁹F NMR identifies trifluoromethyl group splitting patterns.
- ESI-MS : Validates molecular weight (e.g., m/z 231.0 [M+H]⁺ for brominated analogs) and isotopic patterns from bromine .
- X-ray Crystallography : Resolves regiochemistry ambiguities in bromine/trifluoromethyl positioning .
How does the electron-withdrawing trifluoromethyl group influence bromine reactivity in cross-coupling reactions?
Advanced
The trifluoromethyl group deactivates the pyrazine ring via electron withdrawal, reducing bromine’s susceptibility to nucleophilic substitution. However, it enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show that the CF₃ group directs electrophilic attacks to specific positions, affecting regioselectivity in further derivatization .
What strategies mitigate side reactions during functionalization of this compound?
Q. Advanced
- Dehalogenation Prevention : Use of Pd catalysts with bulky ligands (e.g., XPhos) minimizes β-hydride elimination.
- Amine Protection : Boc or Fmoc groups prevent oxidation during coupling.
- Low-Temperature Reactions : Reduce radical pathways that lead to CF₃ group decomposition .
What are the primary applications in medicinal chemistry research?
Basic
This compound serves as a versatile building block for kinase inhibitors and fluorinated drug candidates. Its bromine enables cross-coupling to introduce aryl/heteroaryl groups, while the amine allows sulfonamide or urea formation for bioactivity optimization .
How do computational methods predict regioselectivity in nucleophilic substitutions?
Advanced
DFT calculations map electron density and Fukui indices to identify reactive sites. For example, the C-3 bromine in 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine shows higher electrophilicity than C-5 due to the CF₃ group’s meta-directing effect. MD simulations further assess steric accessibility for nucleophiles .
What storage conditions ensure compound stability?
Basic
Store under inert atmosphere (Ar/N₂) at –20°C to prevent moisture-induced hydrolysis of the trifluoromethyl group or bromine displacement. Use amber vials to avoid photodegradation .
What contradictions exist in catalytic systems for Buchwald-Hartwig amination?
Advanced
Conflicting reports exist on optimal Pd catalysts: some studies favor BrettPhos-Pd for aryl bromides, while others report t-BuXPhos-Pd improves yields in sterically hindered pyrazines. Contradictions arise from solvent polarity effects (toluene vs. dioxane) and base selection (Cs₂CO₃ vs. K₃PO₄) .
How do bromine and trifluoromethyl groups affect solubility?
Basic
The CF₃ group enhances lipophilicity (logP ~2.5), favoring solubility in DCM or THF. Bromine introduces moderate polarity, enabling partial solubility in DMSO or acetone. Mixed solvent systems (e.g., DCM/MeOH) are often used for crystallization .
What challenges arise in differentiating positional isomers via mass spectrometry?
Advanced
Isomers (e.g., 3-bromo vs. 5-bromo) produce identical molecular ions but distinct fragmentation patterns. MS/MS with collision-induced dissociation (CID) identifies diagnostic peaks, such as Br loss (Δm/z ~79.9) or CF₃-related fragments. High-resolution MS (HRMS) further resolves isotopic fine structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
